molecular formula C22H25N5O3 B298779 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

Cat. No. B298779
M. Wt: 407.5 g/mol
InChI Key: SLMKVKGQTPVPEZ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor c-Met. It was first synthesized by Pfizer in 2006 and has since been the subject of numerous scientific studies due to its potential as a therapeutic agent in the treatment of cancer.

Mechanism of Action

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide works by binding to the c-Met receptor and preventing its activation by its ligand, hepatocyte growth factor (HGF). This inhibition of c-Met signaling leads to a decrease in cancer cell proliferation and migration, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits c-Met signaling, which leads to a decrease in the activation of downstream signaling pathways involved in cancer cell growth and survival. Physiologically, 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been shown to inhibit tumor growth and metastasis in preclinical models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide in lab experiments include its specificity for c-Met, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in the treatment of cancer. However, its limitations include its potential toxicity and the need for further research to determine its efficacy in clinical trials.

Future Directions

There are several future directions for research on 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide. One area of focus is the development of combination therapies that include 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide and other drugs that target different signaling pathways involved in cancer cell growth and survival. Another area of focus is the development of biomarkers that can predict which patients are most likely to benefit from 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide treatment. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide in clinical trials.

Synthesis Methods

The synthesis of 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide involves several steps, beginning with the reaction of 2,5-dimethyl-3-aminopyrrole with 3-nitro-4-(1-piperidinyl)benzaldehyde to form an intermediate. This intermediate is then reacted with acryloyl chloride to produce the final product, 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide.

Scientific Research Applications

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit c-Met signaling, which is involved in the growth and spread of cancer cells. Studies have also shown that 2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide can induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitro-4-piperidin-1-ylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide

InChI

InChI=1S/C22H25N5O3/c1-15-11-17(12-18(14-23)22(28)24-3)16(2)26(15)19-7-8-20(21(13-19)27(29)30)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,28)/b18-12+

InChI Key

SLMKVKGQTPVPEZ-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC

Origin of Product

United States

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